lfm-a13

Descripción general

Descripción

Métodos De Preparación

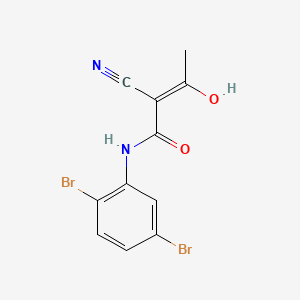

LFM-A13 se sintetiza mediante la condensación formal del grupo carboxilo del ácido (2Z)-2-ciano-3-hidroxibut-2-enoico con el grupo amino de la 2,5-dibromoanilina . Las condiciones de reacción típicamente implican el uso de solventes orgánicos y catalizadores para facilitar el proceso de condensación. Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis generalmente sigue principios similares a la preparación a escala de laboratorio, con ajustes para la escala y la eficiencia .

Análisis De Reacciones Químicas

LFM-A13 se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: El compuesto también puede sufrir reacciones de reducción, aunque estas se estudian con menos frecuencia.

Sustitución: this compound puede participar en reacciones de sustitución, particularmente involucrando sus átomos de bromo. .

Aplicaciones Científicas De Investigación

Cancer Research

LFM-A13 has emerged as a promising therapeutic agent in targeting specific cancer cells. Its ability to inhibit Bruton's tyrosine kinase (BTK) has been particularly noteworthy in the context of hematological malignancies.

Case Study: Erythropoietin and this compound Combination Therapy

A study demonstrated that the combination of erythropoietin (Epo) and this compound significantly enhances anticancer activity against breast cancer cells (MCF-7 and MDA-MB-231). The results indicated that this combination inhibited tumor development in a zebrafish model, showcasing its potential for clinical application in cancer therapy .

| Study Focus | Findings |

|---|---|

| Epo + this compound on MCF-7 | Significant reduction in cell viability; synergistic effects observed. |

| Epo + this compound on MDA-MB-231 | Enhanced apoptosis and reduced tumor progression; effective in vivo results. |

Inflammation Studies

This compound has been shown to modulate inflammatory responses effectively. Research indicates that it can reduce pro-inflammatory mediators in macrophages stimulated by lipopolysaccharides (LPS), implicating its potential in treating inflammatory diseases such as arthritis.

Case Study: NF-κB Pathway Inhibition

In a study involving RAW264.7 macrophages, this compound was found to inhibit the nuclear translocation of p65, a key component of the NF-κB signaling pathway. This inhibition led to decreased production of inflammatory mediators, highlighting its utility in inflammation research .

| Inflammation Model | Effect of this compound |

|---|---|

| RAW264.7 Macrophages | Decreased NF-κB activity; reduced pro-inflammatory mediator production. |

Neuroscience Applications

The neuroprotective properties of this compound are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection Mechanism

Research is ongoing to elucidate how this compound can protect neuronal cells from apoptosis induced by various stressors. Preliminary findings suggest that it may play a role in preserving mitochondrial integrity and function during neurodegenerative processes.

Drug Development

The unique chemical structure of this compound allows researchers to explore novel drug formulations that may lead to more effective therapies with fewer side effects compared to existing medications.

Case Study: Pharmacokinetic Features

A study highlighted that this compound exhibited favorable pharmacokinetic properties, enhancing the survival rate of mice treated for leukemia when combined with standard chemotherapy agents . This underscores its potential as an adjunct therapy in drug development.

| Drug Combination | Median Survival Increase |

|---|---|

| VPL + this compound | From 37 days to 58 days |

Biochemical Pathway Analysis

This compound serves as an essential tool for elucidating various biochemical pathways involved in cellular mechanisms and disease processes.

Case Study: Jak2 Kinase Inhibition

Research has shown that this compound inhibits Jak2 kinase activity alongside BTK, making it a valuable compound for studying cytokine signaling pathways . This dual inhibition may provide insights into the interconnectedness of signaling pathways in cancer and immune responses.

Mecanismo De Acción

LFM-A13 ejerce sus efectos inhibiendo la tirosina cinasa de Bruton y las cinasas similares a Polo. Se une al sitio catalítico de estas cinasas, previniendo su actividad e interrumpiendo las vías de señalización posteriores. Esta inhibición conduce al arresto del ciclo celular, la apoptosis y la reducción de la proliferación de células cancerosas . El compuesto también interfiere con la fosforilación del receptor de eritropoyetina y la cinasa Janus 2, interrumpiendo aún más la señalización celular .

Comparación Con Compuestos Similares

LFM-A13 es único en su doble inhibición de la tirosina cinasa de Bruton y las cinasas similares a Polo. Los compuestos similares incluyen:

Ibrutinib: Un inhibidor selectivo de la tirosina cinasa de Bruton, utilizado en el tratamiento de malignidades de células B.

Volasertib: Un inhibidor de la cinasa similar a Polo 1, investigado por sus propiedades anticancerígenas.

Leflunomida: Un fármaco antirreumático cuyo metabolito comparte similitudes estructurales con this compound

El mecanismo de doble diana de this compound y su capacidad para mejorar la eficacia de los fármacos quimioterapéuticos lo distinguen de estos compuestos similares .

Actividad Biológica

LFM-A13, chemically known as 2-cyano-N-(2,5-dibromophenyl)-3-hydroxy-2-butenamide, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). This compound has garnered attention due to its significant biological activity in various cancer models and its potential therapeutic implications.

This compound selectively inhibits BTK with an IC50 value of 2.5 μM, showing no activity against other protein kinases at concentrations up to 278 μM, including JAK1, JAK3, HCK, EGFR kinase, and insulin receptor kinase . The inhibition of BTK leads to a cascade of effects on cellular signaling pathways that are crucial for cancer cell proliferation and survival.

Colorectal Cancer

This compound has demonstrated potent anticancer activity in human colorectal cancer cells. In a study by Tankiewicz-Kwedlo et al. (2018), this compound induced apoptosis in these cells and exhibited significant anticancer effects against xenografted tumors in mice. The combination of this compound with erythropoietin (Epo) further enhanced its efficacy, leading to a notable decrease in tumor viability and progression .

Breast Cancer

In breast cancer models, this compound has been shown to delay tumor progression significantly. In the MMTV/Neu transgenic mouse model of HER2-positive breast cancer, this compound was as effective as standard chemotherapy agents like paclitaxel and gemcitabine . The compound effectively reduced tumor size and improved overall survival rates in treated animals .

Summary of Research Findings

| Study | Model | Findings |

|---|---|---|

| Tankiewicz-Kwedlo et al. (2018) | Colorectal Cancer | Induced apoptosis; enhanced activity when combined with Epo |

| Güven et al. (2020) | Breast Cancer | Delayed tumor appearance; improved tumor-free survival |

| Uckun et al. (2007) | HER2-positive Breast Cancer | Comparable efficacy to paclitaxel; improved outcomes when used with other therapies |

Case Studies

- Erythropoietin Synergy : A study investigated the effects of combining Epo with this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that this combination significantly reduced cell viability compared to either treatment alone, suggesting a synergistic effect that enhances the pro-apoptotic activity of this compound .

- Xenograft Models : In xenograft models using DLD-1 and HT-29 colon cancer cells, this compound alone was effective at reducing tumor growth. However, when combined with Epo, there was a marked increase in anti-tumor activity, demonstrating the potential for this combination therapy in clinical settings .

Propiedades

IUPAC Name |

(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSVTDVJQAJIFG-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)NC1=C(C=CC(=C1)Br)Br)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017390 | |

| Record name | (Z)-2-Cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244240-24-2, 62004-35-7 | |

| Record name | (Z)-2-Cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LFM-A13 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LFM-A13 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of LFM-A13?

A1: this compound is a rationally designed inhibitor targeting Bruton's tyrosine kinase (BTK), a TEC family protein tyrosine kinase. [, , , , , , , , , ]

Q2: How does this compound interact with BTK?

A2: this compound binds to a distinct rectangular binding pocket near the hinge region of the BTK kinase domain, interacting with specific amino acid residues through hydrogen bonding and hydrophobic interactions. []

Q3: What are the downstream effects of this compound inhibiting BTK?

A3: Inhibiting BTK with this compound disrupts various downstream signaling pathways, including:

- Reduced B-cell receptor signaling: This leads to decreased B-cell activation, proliferation, and survival. []

- Inhibition of NF-κB activation: this compound prevents the phosphorylation and nuclear translocation of NF-κB, a key transcription factor involved in inflammation. [, ]

- Suppression of PI3K/Akt pathway: this compound disrupts this pathway, which is crucial for cell survival, growth, and proliferation. [, ]

- Reduced production of inflammatory cytokines: this compound decreases the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, through inhibition of various signaling pathways. [, , , ]

- Inhibition of platelet aggregation: this compound interferes with collagen-induced platelet activation and aggregation by inhibiting BTK's role in the glycoprotein GPVI-FcRγ-coupled collagen receptor signaling pathway. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H8Br2N2O2, and its molecular weight is 375.02 g/mol.

Q5: Is there any available spectroscopic data for this compound?

A5: The research papers provided do not contain detailed spectroscopic data for this compound.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is a kinase inhibitor and does not display catalytic properties. Its mechanism of action involves binding to the active site of its target kinases, preventing their catalytic activity.

Q7: How was this compound designed using computational chemistry?

A8: A three-dimensional homology model of the BTK kinase domain was constructed, revealing a distinct binding pocket. Advanced docking procedures were then employed to design leflunomide metabolite analogs, with this compound emerging as a lead compound predicted to bind favorably to the catalytic site of BTK. []

Q8: What is known about the SHE regulations surrounding this compound?

A8: The research papers primarily focus on preclinical studies and do not provide information on specific SHE regulations for this compound.

Q9: What is the ADME profile of this compound?

A12: this compound exhibits favorable pharmacokinetic properties: * Absorption: Rapidly absorbed after oral and intraperitoneal administration. [, ]* Distribution: Enters various tissues but displays limited extravascular distribution, potentially due to plasma protein binding. []* Metabolism: Specific metabolic pathways are not described in the provided research. * Excretion: Rapidly eliminated from most tissues. []

Q10: What is the effective concentration range of this compound in vitro and in vivo?

A13:

In vitro: this compound inhibits BTK with an IC50 of 17.2 μM in cell-free assays and exhibits cellular effects in the micromolar range. [, , , ]* In vivo:* Effective doses in animal models range from 3 to 100 mg/kg, depending on the specific model and route of administration. [, , , , , , , ]

Q11: What are the key in vitro findings for this compound?

A11: In vitro studies have demonstrated that this compound:

- Inhibits BTK kinase activity in cell-free assays. []

- Reduces B-cell activation, proliferation, and survival. []

- Inhibits the production of pro-inflammatory cytokines in LPS-stimulated macrophages. [, , , ]

- Decreases chemotaxis of monocytes and macrophages. []

- Inhibits platelet aggregation induced by collagen. [, ]

Q12: What in vivo models have been used to study this compound, and what are the main findings?

A12: this compound has been evaluated in various animal models, including:

- Mouse models of leukemia: Demonstrated chemosensitizing activity in combination with standard chemotherapy drugs, improving survival outcomes. [, ]

- Mouse models of thromboembolism: Showed prevention of fatal thromboembolism induced by collagen without increasing bleeding risk. [, ]

- Rat model of trauma-hemorrhagic shock: Exhibited protective effects against lung injury by reducing inflammation and oxidative stress. []

- Mouse model of burn sepsis: Protected against intestinal injury by inhibiting BTK activation and reducing inflammation. []

- Mouse model of acute kidney injury: Improved kidney function and reduced renal injury induced by LPS. []

- Zebrafish model for anti-cancer activity: Showed potent anti-cancer activity and revealed potential off-target effects compared to other PLK1 inhibitors. []

Q13: What is the safety profile of this compound in preclinical studies?

A18: Preclinical studies indicate that this compound is well-tolerated in rodents and dogs at doses up to 100 mg/kg/day, showing no significant toxicity. [, ]

Q14: Have any specific drug delivery strategies been investigated for this compound?

A14: The provided research papers do not describe specific drug delivery strategies for this compound beyond its formulation for oral and intraperitoneal administration.

Q15: Is there any information available regarding the environmental impact or degradation of this compound?

A15: The provided research focuses on the pharmacological properties and preclinical evaluation of this compound. Information regarding its environmental impact or degradation is not available.

Q16: What is known about the dissolution rate and solubility of this compound in various media?

A16: Specific details regarding this compound's dissolution rate and solubility in different media are not provided in the research papers.

Q17: Have the analytical methods used for this compound analysis been validated?

A17: The research papers mention the use of HPLC for this compound quantification but do not provide details about the validation of the method.

Q18: Does this compound induce any specific immunological responses?

A18: The research papers primarily focus on this compound's effects on BTK and downstream signaling pathways. Information regarding its potential immunogenicity is not available.

Q19: Are there any known interactions between this compound and drug transporters?

A19: The research papers do not provide specific information about this compound's interactions with drug transporters.

Q20: Does this compound affect the activity of drug-metabolizing enzymes?

A20: The research does not mention any studies investigating the impact of this compound on drug-metabolizing enzymes.

Q21: What is known about the biocompatibility and biodegradability of this compound?

A21: Information about the biocompatibility and biodegradability of this compound is not provided in the research papers.

Q22: What are the potential alternatives or substitutes for this compound?

A30: Several other BTK inhibitors have been developed, including ibrutinib and acalabrutinib, which are FDA-approved for treating certain hematologic malignancies. []

Q23: Are there any specific strategies for recycling or managing waste generated during this compound synthesis or disposal?

A23: Information about recycling or waste management strategies for this compound is not available within the provided research.

Q24: What research infrastructure and resources are crucial for studying this compound and similar compounds?

A24: Essential resources include:* Cell lines: Various cell lines, including leukemia, lymphoma, and macrophage cell lines, are valuable for in vitro studies.* Animal models: Rodent models of various diseases, such as leukemia, thromboembolism, and inflammatory disorders, are crucial for evaluating efficacy and safety. * Biochemical and molecular biology techniques: Techniques like Western blotting, ELISA, PCR, and immunohistochemistry are essential for studying the mechanism of action and downstream effects of this compound.

Q25: What are the significant historical milestones in the development and research of this compound?

A33: Key milestones include:* Rational design and synthesis: this compound was rationally designed and synthesized as a specific BTK inhibitor based on the structure of leflunomide metabolites. []* Preclinical evaluation in various disease models: this compound has demonstrated promising preclinical activity in models of leukemia, thromboembolism, inflammatory disorders, and other conditions. [, , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.